



Application Notes and Protocols: ZD 7155 (hydrochloride) in Renal Fibrosis Models

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Compound of Interest

Compound Name: ZD 7155(hydrochloride)

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Introduction

ZD 7155 hydrochloride is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a key effector molecule in the renin-angiotensin system (RAS), plays a pivotal role in the pathogenesis of renal fibrosis.[1][2][3] By binding to the AT1 receptor, Angiotensin II triggers a cascade of downstream signaling events that promote inflammation, cellular proliferation, and the excessive deposition of extracellular matrix (ECM) proteins, hallmark features of renal fibrosis.[3][4] The blockade of the AT1 receptor by antagonists such as ZD 7155 presents a promising therapeutic strategy to mitigate the progression of chronic kidney disease (CKD) by inhibiting these fibrotic processes.[1][5]

These application notes provide a comprehensive overview of the use of ZD 7155 in preclinical renal fibrosis models, summarizing key quantitative data from studies utilizing AT1 receptor antagonists and detailing experimental protocols.

Data Presentation

The following tables summarize representative quantitative data on the effects of AT1 receptor antagonists in common rodent models of renal fibrosis. While specific data for ZD 7155 in these



Methodological & Application

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models is not extensively published, the presented data for other AT1 receptor antagonists like Losartan and Candesartan can be considered indicative of the expected class effect.

Table 1: Effect of AT1 Receptor Antagonists on Renal Fibrosis Markers in the Unilateral Ureteral Obstruction (UUO) Model



Parameter	Animal Model	Treatment	Duration	Result	Reference
Interstitial Fibrosis	Rat	Losartan	21 days	Significant decrease in fibrosis compared to untreated UUO group.	[6]
Collagen Deposition	Rat	Losartan	21 days	Significant reduction in total collagen content as measured by Sircol assay.	[6]
TGF-β1 mRNA Expression	Rat	Angiotensin II receptor antagonist	5 days	Blunted the increase in TGF-β1 mRNA expression by 40-75%.	[5]
Collagen IV mRNA Expression	Rat	Angiotensin II receptor antagonist	5 days	Reduced the upregulation of Collagen IV mRNA by 40-75%.	[5]
Apoptosis (TUNEL)	Rat	Losartan	21 days	Significantly decreased the number of apoptotic cells in the obstructed kidney.	[6]
Macrophage Infiltration	Rat	Losartan	21 days	Significantly reduced	[6]



macrophage infiltration in the obstructed kidney.

Table 2: Hemodynamic and Functional Effects of AT1 Receptor Antagonists in Renal Injury Models

Parameter	Animal Model	Treatment	Duration	Result	Reference
Systolic Blood Pressure	Sprague- Dawley Rat	ZD 7155	In vivo	Decreased systolic blood pressure by 16 mm Hg.	[1]
Glomerular Filtration Rate (GFR)	Neonatal Rat with Partial UUO	Candesartan	10 weeks	Attenuated the reduction in GFR in the obstructed kidney.	[7]
Renal Blood Flow (RBF)	Neonatal Rat with Partial UUO	Candesartan	10 weeks	Prevented the reduction in RBF in the obstructed kidney.	[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the investigation of ZD 7155 in a preclinical model of renal fibrosis.

Unilateral Ureteral Obstruction (UUO) Model in Rats

The UUO model is a widely used and robust method for inducing progressive renal interstitial fibrosis.[2]



Materials:

- Male Wistar or Sprague-Dawley rats (200-250 g)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical instruments (scissors, forceps, needle holders)
- Suture material (e.g., 3-0 silk)
- ZD 7155 (hydrochloride)
- Vehicle (e.g., sterile water or saline)

Procedure:

- Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
- Surgical Preparation: Shave the abdominal area and sterilize the surgical site with an antiseptic solution.
- Incision: Make a midline abdominal incision to expose the abdominal cavity.
- Ureter Identification: Gently retract the intestines to locate the left ureter.
- Ligation: Ligate the left ureter at two points (proximal and distal) using 3-0 silk suture. The
 ureter can be severed between the two ligatures.
- Closure: Close the abdominal muscle and skin layers with sutures.
- Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of distress.
- Sham Operation: For the control group, perform the same surgical procedure without ligating the ureter.
- Drug Administration: Administer ZD 7155 or vehicle to the rats daily via oral gavage or in drinking water. A dosage of 10-20 mg/kg/day is a typical starting point for AT1 receptor



antagonists in this model.[5][7]

• Euthanasia and Tissue Collection: At the end of the experimental period (e.g., 7, 14, or 21 days), euthanize the animals and harvest the kidneys for analysis.

Histological Analysis of Renal Fibrosis

- a) Masson's Trichrome Staining:
- Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5 µm sections and mount on slides.
- Deparaffinize and rehydrate the sections.
- Stain with Masson's trichrome stain kit according to the manufacturer's instructions. This will stain collagen blue, nuclei black, and cytoplasm red.
- Dehydrate, clear, and mount the sections.
- Quantify the fibrotic area (blue staining) using image analysis software.
- b) Sirius Red Staining:
- Prepare paraffin-embedded kidney sections as described above.
- · Stain the sections with Picro-Sirius red solution.
- Wash, dehydrate, clear, and mount the sections.
- Visualize collagen deposition under polarized light, where collagen fibers will appear bright red or yellow.
- Quantify the stained area using image analysis software.

Immunohistochemistry for Fibrosis Markers

Prepare paraffin-embedded kidney sections.



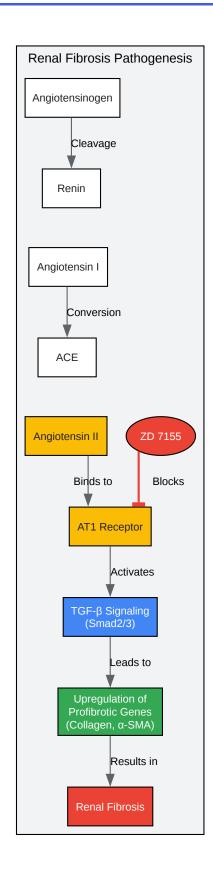
- Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
- Block endogenous peroxidase activity and non-specific binding.
- Incubate the sections with primary antibodies against fibrosis markers such as alpha-smooth muscle actin (α-SMA), fibronectin, or collagen I.
- Incubate with a corresponding secondary antibody conjugated to a detection system (e.g., HRP).
- Develop the signal using a chromogen (e.g., DAB).
- · Counterstain with hematoxylin.
- Dehydrate, clear, and mount the sections.
- Quantify the positive staining area using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

- Isolate total RNA from kidney tissue using a suitable RNA extraction kit.
- · Assess RNA quality and quantity.
- Synthesize cDNA from the RNA using a reverse transcription kit.
- Perform qRT-PCR using gene-specific primers for profibrotic markers (e.g., Tgfb1, Col1a1, Acta2) and a housekeeping gene (e.g., Gapdh).
- Analyze the data using the $\Delta\Delta$ Ct method to determine the relative gene expression levels.

Visualizations Signaling Pathway



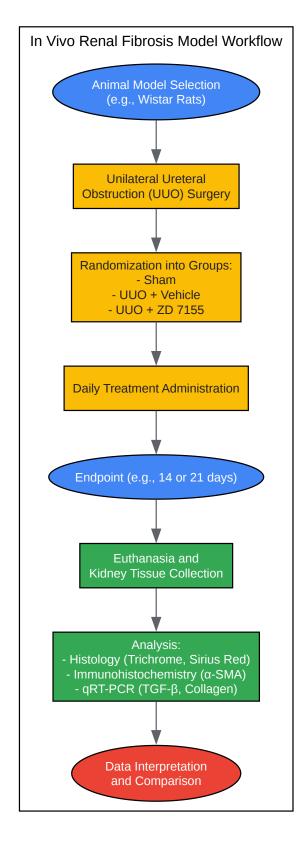


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Caption: ZD 7155 blocks the Angiotensin II / AT1R / TGF-β signaling pathway.



Experimental Workflow

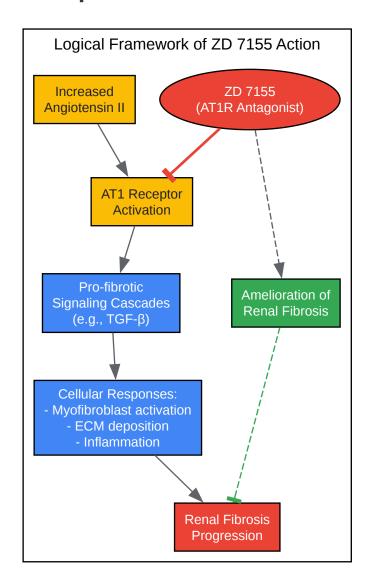


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Caption: Experimental workflow for evaluating ZD 7155 in a UUO model.

Logical Relationship



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